Product packaging for Ethyl 5-bromo-1,2-oxazole-4-carboxylate(Cat. No.:CAS No. 2090582-65-1)

Ethyl 5-bromo-1,2-oxazole-4-carboxylate

Cat. No.: B3007351
CAS No.: 2090582-65-1
M. Wt: 220.022
InChI Key: ILEDLBZZZPSVJQ-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Scaffold in Synthetic Organic Chemistry

The isoxazole nucleus is a cornerstone in medicinal and synthetic chemistry due to its versatile chemical properties and the wide range of biological activities exhibited by its derivatives. rsc.orgresearchgate.net Regarded as a "privileged scaffold," it is a key building block in the development of new therapeutic agents, agrochemicals, and other functional molecules. rsc.orgresearchgate.net The ability of the isoxazole ring to participate in various chemical transformations allows for the synthesis of diverse and complex molecular architectures. researchgate.net

Chemists frequently utilize the isoxazole moiety to design compounds with potential pharmacological applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net Its prevalence in numerous marketed drugs underscores its importance. nih.gov The synthesis of the isoxazole ring itself is a well-explored area of organic chemistry, with methods such as 1,3-dipolar cycloadditions of nitrile oxides being particularly prominent for creating substituted isoxazoles. orgsyn.orgnih.gov

Overview of Brominated Isoxazole Carboxylates in Contemporary Research

Brominated isoxazole carboxylates are highly valuable intermediates in contemporary organic synthesis. The introduction of a bromine atom onto the isoxazole ring provides a reactive "handle" for further functionalization. This halogen atom can be readily displaced or participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.netresearchgate.net This allows for the attachment of diverse aryl, alkyl, or alkynyl groups, significantly expanding the chemical space accessible from a single precursor.

Furthermore, the presence of both a bromine atom and a carboxylate group on the isoxazole ring offers multiple sites for chemical modification. The carboxylate group can be hydrolyzed to a carboxylic acid, converted into an amide, or reduced to an alcohol, providing another avenue for derivatization. nih.govgoogle.com Research has demonstrated efficient methods for the synthesis of these compounds, including the direct bromination of isoxazole carboxylates with reagents like N-bromosuccinimide (NBS) or through metal-free decarboxylative halogenation techniques. researchgate.netnih.gov Studies have also suggested that the inclusion of a bromine atom on the isoxazole scaffold can enhance the biological activity of certain derivatives, such as their antibacterial potency. ijpca.org

Structural Specificity of Ethyl 5-bromo-1,2-oxazole-4-carboxylate within the Isoxazole Family

This compound is a distinct member of the isoxazole family, with its chemical identity and reactivity defined by a precise arrangement of functional groups.

Core Structure: The foundation of the molecule is the 1,2-oxazole (isoxazole) ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions.

Substituents and Their Positions:

5-bromo group: A bromine atom is attached to the carbon atom at position 5 of the isoxazole ring. This substituent significantly influences the molecule's electronic properties and serves as a key site for synthetic transformations, particularly cross-coupling reactions.

4-carboxylate group: An ethyl carboxylate group (-COOCH₂CH₃) is bonded to the carbon at position 4. This electron-withdrawing group modulates the reactivity of the heterocyclic ring and can be chemically modified into other functional groups like acids or amides.

The specific ortho-positioning of the bromo and ester functionalities creates a unique electronic and steric environment. This arrangement dictates how the molecule interacts with reagents and its utility as a building block for constructing more complex chemical entities.

Data Tables

Table 1: Chemical Identity of this compound Data inferred from isomeric compounds and standard chemical nomenclature.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₆BrNO₃
Molecular Weight 220.02 g/mol
Canonical SMILES CCOC(=O)C1=C(C=NO1)Br
Isomeric Class Brominated Isoxazole Carboxylate

Table 2: Comparison of Related Isoxazole Structures This table compares the featured compound with its isomers to highlight structural differences.

Compound NamePosition of Bromo GroupPosition of Carboxylate GroupPubChem CID (if available)
This compound 54Not Available
Ethyl 5-bromo-1,2-oxazole-3-carboxylate53121313986 nih.gov
Ethyl 4-bromo-1,2-oxazole-5-carboxylate45Not Available
Ethyl 5-bromo-1,3-oxazole-4-carboxylate5454357831 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO3 B3007351 Ethyl 5-bromo-1,2-oxazole-4-carboxylate CAS No. 2090582-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-8-11-5(4)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEDLBZZZPSVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090582-65-1
Record name ethyl 5-bromo-1,2-oxazole-4-carboxylate
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Reactivity and Chemical Transformations of Ethyl 5 Bromo 1,2 Oxazole 4 Carboxylate

Reactivity of the Bromine Substituent at C-5

The bromine atom at the C-5 position of the oxazole (B20620) ring is a key handle for introducing molecular diversity. Its reactivity allows for a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Oxazole Ring

The electron-deficient nature of the oxazole ring, further enhanced by the electron-withdrawing carboxylate group, facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position. While direct displacement of the bromide by common nucleophiles can be challenging, certain activated nucleophiles or specific reaction conditions can lead to successful substitution. For instance, N-protected derivatives of halogenated imidazoles have been shown to undergo nucleophilic substitution, with the position of attack being dependent on the protecting group and the location of other substituents. In related systems, such as 5-bromo-4-nitroimidazoles, the bromine atom is readily displaced by various nucleophiles.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C-5 of ethyl 5-bromo-1,2-oxazole-4-carboxylate serves as an excellent electrophilic partner in these transformations.

Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of heteroaromatic compounds. The direct arylation of ethyl oxazole-4-carboxylate has been demonstrated, showcasing the utility of palladium catalysis in modifying the oxazole core. organic-chemistry.orgresearchgate.netresearchgate.netacs.org While these examples often focus on C-H activation, the principles are readily extendable to the coupling of bromo-oxazoles with various partners. For instance, palladium-catalyzed direct C-5 arylation of other azoles, promoted by additives like benzoic acid, has been successfully achieved. preprints.org

A general representation of a palladium-catalyzed arylation is shown below:

Reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., DMF, toluene, dioxane).

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(o-tol)₃K₂CO₃Toluene110Varies
PdCl₂(dppf)-Cs₂CO₃Dioxane100Varies
Pd(PPh₃)₄-Na₂CO₃DMF/H₂O90Varies

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems for certain transformations. These methods are particularly useful for the formation of C-S, C-N, and C-O bonds. Copper-catalyzed C-S cross-coupling of thiols with various organic halides has been well-established, suggesting the potential for similar reactivity with this compound. rsc.orgnih.govscispace.comnih.gov

Reductive Debromination Strategies

The removal of the bromine atom can be achieved through reductive debromination, providing access to the corresponding C-5 unsubstituted oxazole. This transformation is typically accomplished using catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or other reducing agents. For example, hydrogenolysis of a Cbz-protected 5-benzyloxyoxazole derivative using palladium on carbon resulted in the cleavage of the benzyl (B1604629) ether, highlighting the utility of catalytic hydrogenation in modifying oxazole systems. nih.gov

Transformations Involving the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-4 position offers another site for chemical modification, allowing for the introduction of a variety of functional groups.

The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.govresearchgate.net Subsequent reactions of the carboxylic acid, such as amidation, can then be performed. For instance, the hydrolysis of ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate has been reported, although in this case, it was accompanied by ring-opening. nih.gov More stable oxazole-4-carboxylates can be successfully hydrolyzed to their corresponding carboxylic acids.

The ethyl ester can be directly converted to an amide through reaction with an appropriate amine. This transformation can be facilitated by activating agents or by converting the ester to a more reactive intermediate. The direct coupling of carboxylate salts with amines using coupling agents like HBTU has been shown to be an efficient method for amide bond formation. nih.gov

The ester functionality can be reduced to a primary alcohol, yielding the corresponding (5-bromo-1,2-oxazol-4-yl)methanol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

TransformationReagents and ConditionsProduct
HydrolysisLiOH, THF/H₂O5-Bromo-1,2-oxazole-4-carboxylic acid
AmidationAmine, Coupling Agent (e.g., HBTU)N-substituted-5-bromo-1,2-oxazole-4-carboxamide
ReductionLiAlH₄, THF(5-Bromo-1,2-oxazol-4-yl)methanol

Hydrolysis to the Corresponding Carboxylic Acid

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is a common and efficient method for the conversion of esters to carboxylic acids. This reaction is typically carried out by treating the ethyl ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a suitable solvent like methanol (B129727), ethanol (B145695), or a mixture of water and a miscible organic solvent like tetrahydrofuran (B95107) (THF) or dioxane. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Reaction Scheme:

Acid-Catalyzed Hydrolysis:

Alternatively, the hydrolysis can be performed under acidic conditions. This method involves heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by water. This reaction is reversible and is typically driven to completion by using a large excess of water.

Hydrolysis MethodReagentsTypical ConditionsProduct
Base-CatalyzedLiOH, NaOH, or KOHAqueous alcohol or THF, Room temp. to reflux5-bromo-1,2-oxazole-4-carboxylic acid
Acid-CatalyzedHCl or H₂SO₄Aqueous solution, Reflux5-bromo-1,2-oxazole-4-carboxylic acid

Transesterification Reactions

Transesterification is a process in which the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products (usually the more volatile alcohol) from the reaction mixture.

For this compound, this reaction allows for the synthesis of a variety of other esters, which may have different physical or chemical properties. For example, reaction with methanol would yield mthis compound, while reaction with benzyl alcohol would produce the corresponding benzyl ester.

CatalystReactant AlcoholProduct Ester
Acid (e.g., H₂SO₄)MethanolMthis compound
Base (e.g., NaOMe)PropanolPropyl 5-bromo-1,2-oxazole-4-carboxylate
Acid or BaseBenzyl AlcoholBenzyl 5-bromo-1,2-oxazole-4-carboxylate

Amidation Reactions and Formation of Carboxamides

The ethyl ester can be converted into a carboxamide through reaction with a primary or secondary amine. This transformation, known as amidation, typically requires more forcing conditions than hydrolysis or transesterification due to the lower nucleophilicity of amines compared to hydroxide or alkoxide ions. The reaction can be carried out by directly heating the ester with the amine, often in a sealed tube or under microwave irradiation.

Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This two-step procedure is often more efficient and provides access to a wider range of amides. The resulting 5-bromo-1,2-oxazole-4-carboxamides are an important class of compounds with potential applications in medicinal chemistry.

AmineReaction ConditionsProduct Carboxamide
AmmoniaHigh temperature/pressure or via the acid5-bromo-1,2-oxazole-4-carboxamide
Primary Amine (R-NH₂)Direct heating or via the acid with coupling agentsN-alkyl/aryl-5-bromo-1,2-oxazole-4-carboxamide
Secondary Amine (R₂NH)Direct heating or via the acid with coupling agentsN,N-dialkyl/diaryl-5-bromo-1,2-oxazole-4-carboxamide

Reduction of the Ester to Alcohol Functionality

The ester group of this compound can be reduced to a primary alcohol, (5-bromo-1,2-oxazol-4-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol.

Careful selection of the reducing agent and reaction conditions is crucial to avoid the reduction of other functional groups, particularly the bromo substituent. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. Diisobutylaluminium hydride (DIBAL-H) can also be used, and in some cases, at low temperatures, it can selectively reduce the ester to the corresponding aldehyde.

Reducing AgentTypical SolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF(5-bromo-1,2-oxazol-4-yl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Toluene or Dichloromethane(5-bromo-1,2-oxazol-4-yl)methanol or 5-bromo-1,2-oxazole-4-carbaldehyde (at low temp.)

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene. The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution in the ring, making it generally less susceptible to electrophilic aromatic substitution than benzene.

Electrophilic Aromatic Substitution (beyond bromination)

Electrophilic aromatic substitution on the 1,2-oxazole ring is generally difficult and requires forcing conditions. The regioselectivity of such reactions is dictated by the electron-donating or -withdrawing nature of the existing substituents. In the case of this compound, the ring is substituted with an electron-withdrawing carboxylate group at C4 and a bromine atom at C5. Both of these groups are deactivating, making further electrophilic substitution challenging.

The most likely position for electrophilic attack on the unsubstituted 1,2-oxazole ring is the C4 position. However, in the title compound, this position is already occupied. The C3 position is generally the least reactive towards electrophiles. Therefore, electrophilic substitution on this compound is not a commonly employed transformation.

Organometallic Reagent Interactions (e.g., Lithiation, Zincation)

The bromine atom at the C5 position of this compound provides a handle for various organometallic transformations. One of the most significant reactions in this context is the metal-halogen exchange, which can be achieved using strong organometallic bases like alkyllithium reagents.

Lithiation and Halogen Dance Rearrangement:

Treatment of 5-bromooxazoles with a strong base such as lithium diisopropylamide (LDA) can lead to a fascinating rearrangement known as the "halogen dance". thieme-connect.dewikipedia.org This process involves the initial deprotonation at an adjacent position (if available), followed by a series of intermolecular halogen-metal exchange steps, ultimately leading to a thermodynamically more stable organometallic intermediate.

For a compound like this compound, direct deprotonation of the oxazole ring is less likely due to the absence of a proton at a readily accessible acidic site. However, the C5-bromo substituent is susceptible to lithium-bromine exchange upon treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium. This would generate a highly reactive 5-lithio-1,2-oxazole derivative. This lithiated species can then be trapped with various electrophiles to introduce new functional groups at the C5 position.

Alternatively, studies on related 5-bromooxazole (B1343016) systems have shown that treatment with LDA can induce a halogen dance, where the bromine atom migrates from the C5 to the C4 position, with the concomitant formation of a C5-lithio species. nih.gov This rearranged intermediate can then react with electrophiles to afford 4-bromo-5-substituted oxazoles.

The outcome of the reaction with organolithium reagents can be highly dependent on the specific substrate, the base used, the reaction temperature, and the nature of the electrophile.

Zincation:

The lithiated intermediate generated from the lithium-bromine exchange can be transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to form a more stable and less reactive organozinc reagent. This zincated species can then participate in various cross-coupling reactions, such as Negishi coupling, to form new carbon-carbon bonds at the C5 position. nih.gov

Organometallic ReagentPotential TransformationIntermediateSubsequent Reaction with Electrophile (E+)
Alkyllithium (e.g., n-BuLi)Lithium-Bromine Exchange5-Lithio-1,2-oxazole derivativeIntroduction of E at C5
Lithium Diisopropylamide (LDA)Halogen Dance Rearrangement5-Lithio-4-bromo-1,2-oxazole derivativeIntroduction of E at C5, with Br at C4
Alkyllithium followed by ZnCl₂Transmetalation (Zincation)5-Zinco-1,2-oxazole derivativeNegishi cross-coupling at C5

Cycloaddition Reactions Involving the Oxazole Ring

The 1,2-oxazole ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive than simple dienes or alkenes. The specific nature of the cycloaddition is heavily influenced by the substituents on the ring. For this compound, the presence of the electron-withdrawing bromo and carboxylate groups significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it a potential candidate for inverse-electron-demand Diels-Alder reactions.

Diels-Alder Reactions:

The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile. wikipedia.org While oxazoles can act as dienes, their reactivity is often modest. The reaction of an oxazole with a dienophile can lead to the formation of a bicyclic adduct, which often undergoes subsequent rearrangement, such as a retro-Diels-Alder reaction, to yield a new heterocyclic system, commonly a pyridine (B92270) derivative. masterorganicchemistry.com

For this compound, participation as a diene in a normal-electron-demand Diels-Alder reaction would be disfavored due to the electron-withdrawing nature of its substituents. However, it could potentially react with electron-rich dienophiles in an inverse-electron-demand fashion. More commonly, isoxazoles can act as dienophiles if the reaction partner is a particularly reactive diene.

1,3-Dipolar Cycloadditions:

A more prevalent cycloaddition pathway for isoxazole (B147169) derivatives involves their synthesis via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. mdpi.comresearchgate.net While the pre-formed ring of this compound does not act as a 1,3-dipole itself, understanding this synthetic route is key to its chemistry. The regioselectivity of such cycloadditions is a critical aspect, often leading to specific isomers. orgsyn.org For instance, the reaction of a nitrile oxide with an enamine of a β-ketoester is a common method to produce 4-carboxyisoxazoles. lookchem.com

Below is a table summarizing representative cycloaddition reactions involving isoxazole systems, illustrating the general principles that would apply to this compound.

Diene/DipoleDienophile/DipolarophileProduct TypeConditionsReference
Nitrile OxideEnamine of β-ketoester3-(1-aminoalkyl)isoxazole-4-carboxylic esterNCS, CHCl3, reflux lookchem.com
HalogenoximeCF3-substituted alkene5-TrifluoromethylisoxazoleMetal-free, one-pot nih.gov
AldoximeDimethyl-2-methylene glutarateIsoxazoline-derived dimethyl carboxylateMicrowave-assisted, diacetoxyiodobenzene mdpi.com

Stability and Degradation Pathways of the 1,2-Oxazole Core

The stability of the 1,2-oxazole ring is a crucial factor in its synthetic applications. The ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under basic, reductive, or certain thermal and photochemical conditions. The substituents on the ring play a significant role in its stability.

Base-Catalyzed Degradation:

One of the most common degradation pathways for isoxazoles is base-catalyzed ring opening. The proton at the C4 position of some isoxazoles can be abstracted by a strong base, leading to the cleavage of the weak N-O bond and subsequent rearrangement. For this compound, the C4 position is substituted, but nucleophilic attack by a base at the C5 or C3 position can initiate ring opening. For example, studies on 5-hydroxyoxazole-4-carboxylic acid derivatives have shown they are unstable towards hydrolytic ring-opening and decarboxylation. nih.govnih.gov The presence of the electron-withdrawing carboxylate group at C4 can make the ring more susceptible to nucleophilic attack.

Reductive Cleavage:

The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This is a synthetically useful reaction as it provides a method to unmask a 1,3-dicarbonyl or related functionality. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni), dissolving metal reduction (e.g., Na/NH₃), and other reagents like Fe/HCl or SmI₂. This cleavage is a key step in the use of isoxazoles as latent synthons for β-amino ketones or 1,3-dicarbonyl compounds. lookchem.com

Thermal and Photochemical Degradation:

Isoxazoles can undergo thermal or photochemical rearrangements. Upon heating, some isoxazoles can rearrange to form oxazoles or other heterocyclic systems. Photolysis can also lead to ring cleavage and the formation of various products, including ketenimines and nitriles, through intermediate species like vinylnitrenes.

The stability of the 1,2-oxazole core under different conditions is summarized in the table below, with examples drawn from related isoxazole systems.

ConditionDegradation PathwayResulting ProductsNotesReference
Basic (e.g., NaOH)Hydrolytic ring-openingβ-Ketonitrile, β-keto acidCommon for isoxazoles, especially with electron-withdrawing groups. nih.govnih.gov
Catalytic HydrogenationReductive N-O bond cleavageEnaminones, 1,3-dicarbonylsWidely used synthetic transformation. lookchem.com
Thermal (Pyrolysis)Ring rearrangement/fragmentationKetenimine, nitriles, oxazolesProduct depends on substituents and temperature.-
PhotochemicalRing cleavageVinylnitrene intermediates, various productsCan lead to complex product mixtures.-

Despite a comprehensive search for scientific literature and spectral data, detailed experimental results for the specific compound This compound are not available in the public domain.

Searches for its spectroscopic and structural characterization—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single Crystal X-ray Diffraction—did not yield specific data required to populate the requested article structure.

The available information pertains to related but structurally distinct compounds, such as positional isomers (e.g., Ethyl 5-bromo-1,2-oxazole-3-carboxylate), analogs with different substituents (e.g., Ethyl 5-methyl-1,2-oxazole-4-carboxylate), or compounds with a 1,3-oxazole ring instead of a 1,2-oxazole ring.

Due to the strict requirement to focus solely on "this compound" and the absence of specific analytical data for this molecule, it is not possible to generate the requested scientifically accurate article. Writing the article would necessitate using data from different compounds, which would be scientifically inaccurate and misleading.

Spectroscopic Characterization and Structural Elucidation Studies

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Crystallographic Parameters and Unit Cell Determination

No published crystallographic data, including unit cell dimensions, space group, or other related parameters for Ethyl 5-bromo-1,2-oxazole-4-carboxylate, could be located.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Specific details on the intermolecular and intramolecular forces governing the crystal packing of this compound, such as hydrogen bonding, have not been reported.

Hirschfeld Surface Analysis for Intermolecular Contact Quantification

A Hirschfeld surface analysis, which provides quantitative insight into intermolecular interactions within a crystal structure, has not been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is no available literature detailing the UV-Vis absorption spectra of this compound, which would provide information about its electronic transitions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to predict molecular geometries, electronic properties, and spectroscopic data. Despite its broad applicability, no specific DFT studies have been reported for Ethyl 5-bromo-1,2-oxazole-4-carboxylate.

Geometry Optimization and Electronic Structure Analysis

Information regarding the optimized geometry, bond lengths, bond angles, and electronic structure (such as charge distribution and electrostatic potential maps) derived from DFT calculations for this compound is not available in published research.

Frontier Molecular Orbital (FMO) Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding a molecule's reactivity and kinetic stability, has not been specifically calculated or reported for this compound. Consequently, data tables detailing HOMO-LUMO energies and their energy gap are not available.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

While experimental spectroscopic data may exist, theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) using DFT methods for this compound have not been documented in the scientific literature. Such studies are valuable for corroborating experimental findings and aiding in spectral assignments.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an essential tool for elucidating reaction mechanisms, identifying transition states, and mapping out energy profiles of chemical reactions. For this compound, such computational investigations into its key transformations are absent from the literature.

Transition State Analysis for Key Transformations

There are no published studies that have computationally identified and analyzed the transition state structures for reactions involving this compound.

Energy Profiles of Reaction Pathways

Detailed energy profiles, which map the energy changes along a reaction coordinate for transformations involving this compound, have not been computationally determined and reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could provide valuable insights into its conformational flexibility, intermolecular interactions, and behavior in different solvent environments.

Potential Research Focus for MD Simulations:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation Effects: Understanding how the molecule interacts with various solvents, which can influence its reactivity and physical properties.

Intermolecular Interactions: In condensed phases, MD simulations can reveal the nature and strength of interactions with neighboring molecules, such as hydrogen bonding and van der Waals forces.

A study on a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, utilized Hirschfeld surface analysis, a static method to investigate intermolecular interactions. vensel.org This analysis revealed that H···H interactions were the most significant contributors to intermolecular forces. vensel.org While not a dynamic simulation, this highlights the types of interactions that could be further explored using MD for this compound.

Hypothetical MD Simulation Data Table:

This interactive table represents hypothetical data that could be generated from an MD simulation of this compound in a water solvent system.

Simulation ParameterHypothetical ValueUnit
Simulation Time100ns
Temperature298K
Pressure1atm
Average Number of Hydrogen Bonds (to water)2.5-
Root Mean Square Deviation (RMSD)1.2Å

Note: This data is for illustrative purposes and not based on actual experimental or computational results.

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their physical, chemical, or biological activity. In the context of chemical reactivity and physical interactions for this compound, QSAR models could be developed to predict properties based on a set of calculated molecular descriptors.

Focus of QSAR Studies for Chemical Reactivity:

Prediction of Reactivity: Developing models to predict the reactivity of the oxazole (B20620) ring, the ethyl ester group, or the bromo substituent in various chemical reactions.

Correlation with Physical Properties: Establishing relationships between molecular descriptors and physical properties like boiling point, melting point, and solubility.

Understanding Interaction Mechanisms: Using QSAR to understand how structural features influence non-covalent interactions with other molecules or surfaces.

The development of a QSAR model would involve calculating a variety of molecular descriptors for this compound and a series of related compounds. These descriptors could include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological indices.

Illustrative QSAR Data Table:

This interactive table shows a hypothetical set of calculated molecular descriptors for this compound that could be used in a QSAR study.

Molecular DescriptorHypothetical ValueDescription
Molecular Weight249.04 g/mol
LogP1.85Partition coefficient
Polar Surface Area58.9Ų
HOMO Energy-7.2eV
LUMO Energy-1.5eV

Note: This data is for illustrative purposes and not based on actual experimental or computational results.

While direct computational studies on this compound are currently limited, the established methodologies of molecular dynamics simulations and QSAR offer promising avenues for future research to elucidate its chemical behavior and physical properties.

Derivatization Strategies and Functional Group Interconversions

Synthesis of Analogues via Modification of the Bromo Substituent

The bromine atom at the C5 position of the oxazole (B20620) ring is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds, primarily through transition metal-catalyzed cross-coupling and amination reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for replacing the bromo substituent with a wide array of alkyl, aryl, and heteroaryl groups. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters as coupling partners, is particularly prominent for its broad functional group tolerance and mild reaction conditions. nih.govnih.gov While specific examples for ethyl 5-bromo-1,2-oxazole-4-carboxylate are not extensively documented in isolation, the methodology is widely applied to bromo-substituted heterocycles, including other oxazole systems. researchgate.netrsc.org

The general approach involves the reaction of the bromo-oxazole with a suitable organoboron reagent in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be optimized for specific substrates. nih.govresearchgate.net For instance, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are often effective. nih.gov This strategy allows for the synthesis of a diverse range of 5-substituted-1,2-oxazole-4-carboxylates.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions This table is based on established methods for analogous bromo-substituted heterocycles.

Coupling Partner (Ar-B(OH)₂)CatalystLigandBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂OEthyl 5-phenyl-1,2-oxazole-4-carboxylate
4-Methoxyphenylboronic acidPd(dppf)Cl₂-K₂CO₃DME/H₂OEthyl 5-(4-methoxyphenyl)-1,2-oxazole-4-carboxylate
Thiophen-2-ylboronic acidPd₂(dba)₃SPhosK₃PO₄1,4-DioxaneEthyl 5-(thiophen-2-yl)-1,2-oxazole-4-carboxylate
Pyridin-3-ylboronic acidPd(OAc)₂XPhosCs₂CO₃TolueneEthyl 5-(pyridin-3-yl)-1,2-oxazole-4-carboxylate

The introduction of an amino group at the C5 position can be achieved through methods such as the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. libretexts.orgorganic-chemistry.org The reaction is highly versatile, accommodating a wide range of primary and secondary amines and allowing for the synthesis of various 5-amino-1,2-oxazole derivatives. The catalytic cycle typically involves oxidative addition of the bromo-oxazole to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. nih.gov The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often critical for high reaction efficiency. youtube.com

Alternatively, nucleophilic aromatic substitution (SNAr) could be considered, where the bromo group is directly displaced by an amine nucleophile. nih.gov However, SNAr reactions on five-membered heterocycles generally require strong activation by electron-withdrawing groups and can be less efficient than palladium-catalyzed methods for substrates like this compound.

Derivatization of the Carboxylate Group

The ethyl carboxylate moiety at the C4 position provides a reliable site for derivatization into other important functional groups, most notably amides and hydrazides.

The ethyl ester can be readily converted into a variety of amides through direct aminolysis with primary or secondary amines. This reaction is often facilitated by heating or by using a Lewis acid catalyst.

A particularly useful transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding carbohydrazide. nih.gov This reaction typically proceeds in good yield by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol (B145695). researchgate.net The resulting 5-bromo-1,2-oxazole-4-carbohydrazide is a valuable intermediate, as the hydrazide moiety can be further elaborated to synthesize other heterocyclic systems like triazoles or oxadiazoles, or condensed with aldehydes and ketones to form hydrazones. chimicatechnoacta.ru

Table 2: Derivatization of the Ethyl Ester Group

ReagentReaction ConditionsProduct
Ammonia (aq. or in MeOH)Sealed tube, heat5-Bromo-1,2-oxazole-4-carboxamide
MethylamineHeat in Ethanol5-Bromo-N-methyl-1,2-oxazole-4-carboxamide
Hydrazine hydrateReflux in Ethanol5-Bromo-1,2-oxazole-4-carbohydrazide
Sodium hydroxide (B78521) (aq.), then acidHeat, then neutralize5-Bromo-1,2-oxazole-4-carboxylic acid

The synthesis of thioesters from this compound is also a feasible derivatization pathway. While direct conversion from the ester can be challenging, a common and effective strategy involves a two-step process. First, the ethyl ester is saponified using a base such as sodium hydroxide to yield the corresponding carboxylic acid. Second, the resulting 5-bromo-1,2-oxazole-4-carboxylic acid is coupled with a thiol (R-SH) using a standard coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1,3,3-Tetramethyl-2-fluoroformamidinium hexafluorophosphate (B91526) (TFFH) are effective for promoting this transformation under mild conditions. organic-chemistry.org This sequence provides access to a variety of S-alkyl or S-aryl thioesters.

Modifications to the Oxazole Ring System (e.g., N-alkylation, if applicable)

The 1,2-oxazole ring contains a nitrogen atom that can potentially undergo modification, although its reactivity is influenced by the aromatic nature of the ring. N-alkylation of the oxazole ring, when it occurs, typically happens at the nitrogen atom (position 2). tandfonline.com However, the nitrogen in a 1,2-oxazole is generally considered non-basic and is significantly less nucleophilic than the nitrogen atoms in azoles like imidazole (B134444) or pyrazole. Consequently, N-alkylation of the 1,2-oxazole ring is not a common transformation and would likely require harsh reaction conditions with potent alkylating agents, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) or "magic methyl" (methyl fluorosulfonate). Such reactions may also compete with reactions at other sites on the molecule. For this compound, derivatization at the bromo and carboxylate positions is far more common and synthetically reliable.

Tandem and Cascade Reaction Sequences for Complex Architectures

The strategic functionalization of the this compound scaffold through tandem and cascade reaction sequences offers a powerful avenue for the rapid construction of complex molecular architectures. These one-pot methodologies, where multiple bond-forming events occur sequentially without the isolation of intermediates, are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular diversity. While specific literature examples detailing tandem and cascade reactions directly employing this compound are not extensively documented, the principles can be extrapolated from related bromo-substituted heterocyclic systems. The presence of the reactive bromide at the C5-position and the ester functionality at the C4-position provides two key handles for designing such sequences.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are particularly well-suited for initiating cascade sequences with bromo-heterocycles. These initial coupling events can be designed to introduce functionalities that subsequently participate in intramolecular cyclizations, leading to the formation of fused polycyclic systems.

Hypothetical Tandem Heck-Cyclization Reaction

A plausible tandem sequence could involve an initial intramolecular Heck reaction. rsc.orgnih.gov For this to occur, the ester group at the C4 position would first need to be converted to a suitable tether containing a terminal alkene. For instance, reduction of the ester to an alcohol, followed by etherification with an allyl halide, would yield a substrate primed for an intramolecular Heck reaction. The subsequent palladium-catalyzed cyclization would then proceed to form a fused ring system. The regioselectivity of the cyclization (exo- or endo-trig) would be influenced by the length and nature of the tether.

Table 1: Hypothetical Tandem Intramolecular Heck Reaction Sequence

StepReactionIntermediate/ProductKey Features
1 FunctionalizationThis compound is converted to an allyl ether derivative.Introduces the alkene functionality necessary for the Heck reaction.
2 Intramolecular Heck ReactionA palladium(0) catalyst initiates the cyclization.Formation of a new carbon-carbon bond and a fused ring system.
3 Product FormationThe resulting product is a fused di- or tri-cyclic heterocyclic system.Rapid construction of a complex scaffold in a single pot.

Postulated Tandem Sonogashira Coupling-Cyclization

Another powerful strategy involves a tandem Sonogashira coupling followed by an intramolecular cyclization. researchgate.netnih.gov In this scenario, the C5-bromide of this compound would be coupled with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) at a suitable position. The resulting intermediate, now containing both the isoxazole (B147169) and the functionalized alkyne, could then undergo an intramolecular cyclization to form a fused heterocyclic system, such as an isoxazolo-furan or isoxazolo-pyrrole.

Table 2: Postulated Tandem Sonogashira-Cyclization Sequence

StepReactionIntermediate/ProductKey Features
1 Sonogashira CouplingThis compound is coupled with a functionalized terminal alkyne.Forms a C-C bond at the C5-position and introduces a pendant nucleophile.
2 Intramolecular CyclizationThe nucleophile attacks the alkyne, often promoted by a catalyst or base.Formation of a new heterocyclic ring fused to the isoxazole core.
3 Product FormationA polycyclic aromatic system is generated.High degree of molecular complexity achieved in a one-pot process.

Multicomponent Reactions for Isoxazole Synthesis

While not a derivatization of the title compound, it is pertinent to mention that isoxazole rings themselves are often synthesized through multicomponent reactions (MCRs), which are a type of tandem reaction. nih.govrsc.org These reactions bring together three or more reactants in a single pot to form a product that contains portions of all the reactants. For instance, the synthesis of functionalized isoxazoles can be achieved through the condensation of a β-ketoester, hydroxylamine (B1172632), and an aldehyde. mdpi.com This highlights the inherent utility of tandem strategies in the broader context of isoxazole chemistry.

Applications in Advanced Organic Synthesis

Ethyl 5-bromo-1,2-oxazole-4-carboxylate as a Versatile Synthetic Building Block

The strategic placement of a bromine atom at the 5-position and an ethyl carboxylate group at the 4-position of the 1,2-oxazole ring makes this compound a highly valuable and versatile intermediate in organic synthesis. The reactivity of the C-Br bond, particularly in metal-catalyzed cross-coupling reactions, allows for the introduction of a wide array of substituents, thereby enabling the generation of diverse molecular libraries.

The 1,2-oxazole moiety is a key structural motif in numerous biologically active compounds and functional materials. This compound serves as an excellent starting material for the synthesis of more complex heterocyclic systems. The bromine atom can be readily displaced or utilized in coupling reactions to introduce new carbocyclic or heterocyclic rings.

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions. nobelprize.orglibretexts.org These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, and vinyl groups at the 5-position of the oxazole (B20620) ring. This versatility is crucial for the synthesis of compounds with tailored electronic and steric properties. For instance, coupling with boronic acids (Suzuki-Miyaura coupling) can introduce substituted phenyl rings, which are prevalent in many pharmaceutical agents.

Furthermore, the ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, nitriles, or can be used for further cyclization reactions to build fused heterocyclic systems. The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates demonstrates the feasibility of constructing such substituted 1,2-oxazole systems. nih.gov

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling Reaction Coupling Partner Product Type Potential Applications
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids 5-Aryl/Heteroaryl-1,2-oxazoles Medicinal Chemistry, Materials Science
Stille Organostannanes 5-Substituted-1,2-oxazoles Natural Product Synthesis
Heck Alkenes 5-Vinyl-1,2-oxazoles Polymer Chemistry, Fine Chemicals
Sonogashira Terminal Alkynes 5-Alkynyl-1,2-oxazoles Functional Materials, Bio-conjugation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. While specific examples involving this compound in MCRs are not extensively documented, its structural features suggest its potential participation in such reactions.

The oxazole ring itself can act as a diene in Diels-Alder reactions, leading to the formation of highly substituted pyridine (B92270) derivatives. thieme-connect.com Although the reactivity of the 1,2-oxazole isomer in such cycloadditions may differ from the more commonly studied 1,3-oxazoles, this pathway remains a plausible route for generating molecular complexity. The bromine substituent could influence the electronic properties and reactivity of the oxazole ring in these transformations.

Furthermore, the ester functionality could be involved in MCRs after conversion to other reactive groups. For example, transformation of the ester to an aldehyde or an imine could open up possibilities for its use in well-established MCRs like the Ugi or Passerini reactions.

Intermediacy in the Synthesis of Scaffolds for Materials Science

The development of novel organic materials with specific optical, electronic, or thermal properties is a rapidly growing field of research. Heterocyclic compounds, particularly those with extended π-conjugated systems, are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

This compound can serve as a key intermediate in the synthesis of such functional materials. Through sequential cross-coupling reactions, extended conjugated systems can be built from the oxazole core. The introduction of different aromatic and heteroaromatic units at the 5-position allows for the fine-tuning of the material's photophysical and electronic properties, such as its absorption and emission wavelengths, and charge transport characteristics. The inherent asymmetry of the 1,2-oxazole ring can also impart unique packing properties in the solid state, which is a critical factor for device performance.

Integration into Macrocyclic Architectures (e.g., Macrooxazoles)

Macrocycles are large cyclic molecules that often exhibit unique biological activities and host-guest properties due to their defined three-dimensional structures. The incorporation of heterocyclic units into macrocyclic frameworks can impart conformational rigidity and introduce specific recognition sites.

While the direct use of this compound in the synthesis of naturally occurring macrooxazoles has not been explicitly reported, its potential as a building block for novel macrocyclic architectures is significant. The bifunctional nature of the molecule, with a reactive bromine atom and a modifiable ester group, allows for its integration into a macrocyclic ring through two distinct points of attachment. For example, the bromine could be used in an intramolecular cross-coupling reaction to close a large ring, while the ester group could be part of a macrolactonization or macrolactamization strategy. This approach would enable the synthesis of a wide range of novel macrocycles containing the 1,2-oxazole moiety, which could then be screened for various applications, including as ionophores, enzyme inhibitors, or molecular sensors.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Insights

The synthesis of the 1,2-oxazole core of Ethyl 5-bromo-1,2-oxazole-4-carboxylate can be approached through established methodologies for isoxazole (B147169) formation. A common and effective strategy involves the reaction of a β-enamino ketoester with hydroxylamine (B1172632) hydrochloride. benthamscience.com This approach allows for the regioselective construction of the isoxazole ring. While a direct synthetic protocol for this compound is not extensively detailed in the available literature, the synthesis of analogous compounds, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, provides a strong precedent for its preparation. benthamscience.com The synthesis would likely commence with a suitable β-ketoester, which would then be converted to its corresponding enamine, followed by cyclization with hydroxylamine. The bromination at the 5-position could potentially be achieved through electrophilic bromination of the isoxazole ring, although the regioselectivity would be a critical consideration.

The reactivity of this compound is largely dictated by the interplay of its functional groups: the bromo substituent, the ethyl ester, and the inherent electronic nature of the 1,2-oxazole ring. The bromine atom at the 5-position is a key handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds, is a highly probable and valuable reaction for this substrate. nih.gov This would enable the introduction of a wide array of aryl and heteroaryl substituents at the 5-position, significantly expanding the molecular diversity accessible from this building block.

Furthermore, the ester functionality at the 4-position offers another site for chemical modification. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. The 1,2-oxazole ring itself, while relatively stable, can participate in various chemical transformations, including ring-opening reactions under specific conditions.

Challenges and Opportunities in Brominated Oxazole (B20620) Chemistry

The chemistry of brominated oxazoles, including the 1,2-oxazole isomer, presents both challenges and opportunities for synthetic chemists. One of the primary challenges lies in the regioselective synthesis of specifically substituted brominated oxazoles. The substitution pattern on the oxazole ring can significantly influence its electronic properties and the regioselectivity of subsequent reactions. Achieving high regioselectivity in both the initial ring formation and subsequent bromination steps is crucial for the efficient synthesis of desired isomers.

Another challenge is related to the stability of the oxazole ring under certain reaction conditions. While generally robust, harsh reaction conditions can sometimes lead to ring cleavage or rearrangement, limiting the scope of applicable transformations.

Despite these challenges, the opportunities presented by brominated oxazoles are substantial. The bromine atom serves as a versatile functional handle, enabling a wide range of post-synthetic modifications. This versatility allows for the late-stage introduction of molecular complexity, a highly desirable feature in the synthesis of compound libraries for drug discovery and materials science. The ability to precisely install a bromine atom on the oxazole scaffold provides a gateway to a diverse chemical space.

Prospective Research Avenues for this compound and its Derivatives in Organic Synthesis

The unique structural features of this compound position it as a promising building block for future research in organic synthesis. Several prospective research avenues can be envisioned:

Exploration of Cross-Coupling Reactions: A systematic investigation into the scope and limitations of various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) at the 5-position would be highly valuable. This would establish a robust platform for the synthesis of a diverse library of 5-substituted 1,2-oxazole-4-carboxylates.

Development of Novel Bioactive Molecules: Given that the 1,2-oxazole nucleus is a common motif in pharmacologically active compounds, derivatives of this compound could be explored for their potential biological activities. researchgate.netresearchgate.net The synthesis of libraries of compounds based on this scaffold, followed by biological screening, could lead to the discovery of new therapeutic agents.

Synthesis of Functional Materials: The rigid, planar structure of the 1,2-oxazole ring, combined with the potential for extensive functionalization, makes its derivatives interesting candidates for the development of novel organic materials. Research could focus on synthesizing conjugated systems incorporating this scaffold for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Methodology Development: The synthesis and reactivity of this compound could serve as a platform for the development of new synthetic methodologies. This could include the discovery of novel catalysts or reaction conditions for the functionalization of the 1,2-oxazole ring.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-bromo-1,2-oxazole-4-carboxylate?

The synthesis typically involves two steps:

Formation of the oxazole core : Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is synthesized via condensation of 4-methoxybenzamide with ethyl bromopyruvate under reflux in toluene/dioxane (1:1) for 24 hours .

Bromination : N-Bromosuccinimide (NBS) is used to brominate the oxazole at the 5-position. The reaction proceeds at room temperature for 72 hours, followed by purification via silica gel column chromatography (petroleum ether:ethyl acetate, 96:4) to achieve an 85% yield .

Q. Key Data :

StepReagent/ConditionsYieldMelting Point
1Ethyl bromopyruvate, reflux50%100–102°C
2NBS, RT, 72h85%126–128°C

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
    • NMR : 1H^1H NMR identifies proton environments (e.g., ethyl ester protons at δ ~4.3–1.3 ppm), while 13C^{13}C NMR resolves carbons (e.g., carbonyl at δ ~160 ppm) .
  • Chromatography : TLC monitors reaction progress; column chromatography ensures purity .
  • Melting Point : Validates crystalline purity .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coat, and eye protection. Gloves must be inspected and removed without touching outer surfaces .
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the bromination step to improve yield or reduce reaction time?

  • Stoichiometry : Increasing NBS equivalents (e.g., 3.5 equiv vs. 1.2 equiv) may enhance bromination efficiency .
  • Catalysis : Exploring Lewis acids (e.g., FeCl₃) or radical initiators (e.g., AIBN) could accelerate the reaction.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) might improve solubility of intermediates.

Note : Prolonged reaction times (>72h) may lead to side reactions; real-time monitoring via TLC or in-situ IR is advised .

Q. What crystallographic insights explain the stability of this compound’s crystal lattice?

  • Intermolecular Interactions :
    • Hydrogen Bonding : C–H···O and C–H···N interactions stabilize the asymmetric unit .
    • π-π Stacking : Aromatic rings (sp² carbons) contribute to lattice cohesion .
  • Hirschfeld Surface Analysis :
    • H···H interactions dominate (34.4% of total interactions), while C···C interactions are minimal (2.5%) .

Q. Structural Data :

Interaction TypeContribution (%)
H···H34.4
C···O/N25.1
Br···H18.7
π-π19.8

Q. How do computational tools like SHELX aid in resolving crystallographic ambiguities for this compound?

  • Structure Refinement : SHELXL refines atomic coordinates against high-resolution X-ray data, particularly for twinned crystals or high-symmetry space groups .
  • Hydrogen Bond Analysis : SHELXPRO generates hydrogen-bonding tables, critical for validating intermolecular interactions observed in experimental data .
  • Limitations : SHELX may struggle with low-resolution data; complementary software (e.g., OLEX2) is recommended for complex cases .

Q. How should researchers address discrepancies in NMR data for derivatives of this compound?

  • Dynamic Effects : Conformational exchange (e.g., hindered rotation) may split signals. Variable-temperature NMR can resolve this.
  • Solvent Artifacts : Deuterated solvent interactions (e.g., CDCl₃ vs. DMSO-d₆) may shift peaks. Always report solvents used .
  • Impurity Peaks : Column chromatography fractions should be re-analyzed by 1H^1H NMR to confirm purity .

Q. What strategies are effective for synthesizing anthracene-conjugated derivatives (e.g., MC219/MC221) from this compound?

  • Diastereoselective Bromination : Use tetrabromide reagents under controlled temperatures (-15°C) to achieve regiospecific bromination of anthracene moieties .
  • Purification : Silica gel chromatography with gradient elution (e.g., hexane → ethyl acetate) isolates products (e.g., 63–92% yields) .

Q. Example Derivatives :

CompoundModificationYieldApplication
MC2193,10-Dibromoanthracene conjugate92%Antitumor screening
MC221Tetrabromo-chloroanthracene63%Structural biology

Q. How can graph set analysis (GSA) improve understanding of hydrogen-bonding networks in related oxazole derivatives?

  • Pattern Identification : GSA classifies hydrogen bonds into discrete motifs (e.g., R22(8)R_2^2(8) rings), aiding in predicting packing behavior .
  • Thermodynamic Stability : Stronger motifs (e.g., bifurcated H-bonds) correlate with higher melting points and lower solubility .

Q. What are the implications of π-π stacking interactions on the compound’s photophysical properties?

  • Absorption/Emission : Stacked aromatic systems may exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation.
  • Solid-State Luminescence : Enhanced quantum yields in crystalline vs. solution states have been observed in analogous oxazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.